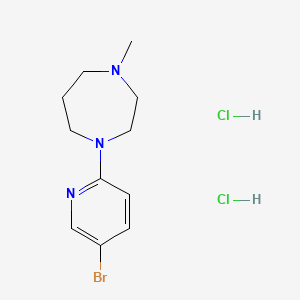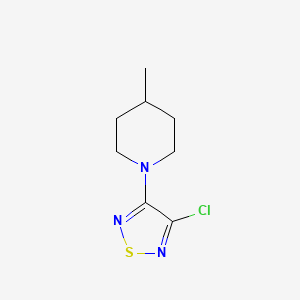![molecular formula C23H21N5O4S B2385583 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862825-03-4](/img/structure/B2385583.png)
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of specific enzymes, which results in the modulation of various physiological processes. For example, the inhibition of carbonic anhydrases by this compound has been shown to affect the acid-base balance in the body, while the inhibition of histone deacetylases has been linked to the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes that are inhibited by this compound. For example, the inhibition of carbonic anhydrases has been shown to affect the pH balance in the body, while the inhibition of histone deacetylases has been linked to the regulation of gene expression and cell differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes, which allows for the study of specific physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells and organisms.
Future Directions
There are several future directions for the study of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. One of the areas of interest is the development of more efficient and selective synthesis methods for this compound. Another area of interest is the identification of new applications for this compound in different fields, such as neurobiology and immunology. Additionally, the study of the potential side effects and toxicity of this compound is also an important future direction.
Synthesis Methods
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl benzoylacetate to form 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, which is then reacted with benzyl chloride and sodium sulfite to form this compound. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been shown to inhibit the activity of specific enzymes, such as carbonic anhydrases and histone deacetylases, which are involved in various physiological processes.
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-2-28(16-17-6-4-3-5-7-17)33(30,31)20-10-8-18(9-11-20)21(29)25-23-27-26-22(32-23)19-12-14-24-15-13-19/h3-15H,2,16H2,1H3,(H,25,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXNMJLHOSDGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)


![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2385508.png)


![N-[4-(acetylamino)phenyl]-2-cyanoacetamide](/img/structure/B2385514.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)
![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)
